molecular formula C18H22BrN3O2 B2937772 5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide CAS No. 1049474-37-4

5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide

Cat. No. B2937772
CAS RN: 1049474-37-4
M. Wt: 392.297
InChI Key: FYSNXHSYQPRBSM-UHFFFAOYSA-N
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Description

This compound is a small molecule that is experimental in nature . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions including direct lithiations and bromination . These lithiation reactions are typically carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The chemical formula is C18H17BrClN3O2 and it has an average weight of 422.703 .

Scientific Research Applications

Synthesis and Anti-Bacterial Activities

5-bromo-N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide derivatives have been synthesized through a series of reactions involving furan-2-carbonyl chloride and various anilines. These compounds have shown significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, with molecular docking studies and MD simulations validating their efficacy. This suggests potential applications in developing new antibacterial agents targeting drug-resistant strains (Siddiqa et al., 2022).

PET Imaging of Microglia

A variant of the compound, labeled with [11C], has been developed for PET imaging targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for non-invasively imaging reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. It highlights the compound's utility in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).

Antiprotozoal Agents

Research into derivatives of this compound includes their evaluation as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong in vitro activity against T. b. rhodesiense and P. falciparum, with excellent in vivo activity in the trypanosomal STIB900 mouse model. This suggests their potential as new therapeutic options for protozoal infections (Ismail et al., 2004).

Anti-Avian Influenza Virus Activity

Compounds derived from this compound have been tested for anti-avian influenza virus activity, showing promising results against the H5N1 virus. This application indicates the compound's potential in developing antiviral drugs, particularly against avian influenza strains (Flefel et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with Mitogen-activated protein kinase 10

Molecular Mechanism

The molecular mechanism of action of 5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is not well defined. It is suggested that this compound may interact with Mitogen-activated protein kinase 10

properties

IUPAC Name

5-bromo-N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c19-17-8-7-16(24-17)18(23)20-9-4-10-21-11-13-22(14-12-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSNXHSYQPRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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